molecular formula C₉H₁₁NO₅ B1145492 PJ3Tpu9vzq CAS No. 51829-98-2

PJ3Tpu9vzq

カタログ番号 B1145492
CAS番号: 51829-98-2
分子量: 213.19
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PJ3Tpu9vzq is a synthetic compound that has recently gained attention in the scientific community due to its potential use in various research applications. This compound has been synthesized using a unique method and has shown promising results in biochemical and physiological studies.

科学的研究の応用

Treatment of Parkinson’s Disease

D-Erythro-3,4-dihydroxyphenylserine is utilized in the medical field as a prodrug for the treatment of Parkinson’s disease . It is converted in the body to norepinephrine, a neurotransmitter that is deficient in patients with Parkinson’s disease. This conversion helps alleviate symptoms such as orthostatic hypotension, a common issue in Parkinson’s patients .

Enzymatic Synthesis

In biotechnology, this compound is used for the diastereoselective synthesis of β-hydroxy amino acids . It serves as a substrate for l-threonine aldolase, an enzyme that facilitates the formation of carbon-carbon bonds in the production of various β-hydroxy amino acids, which are valuable intermediates in pharmaceuticals .

Multi-Enzyme Cascade Reactions

The compound is integral to multi-enzyme cascade reactions, which are sustainable synthesis pathways for producing chiral intermediates like l-threo-phenylserine from industrial byproducts . These reactions are crucial for developing efficient and green approaches in chemical synthesis .

Neurotransmitter Research

In neuroscience, D-Erythro-3,4-dihydroxyphenylserine is studied for its role as a precursor to norepinephrine . Research in this area explores how the compound is metabolized in the brain and its effects on neurotransmitter levels, providing insights into the treatment of neurodegenerative diseases .

Chemical Synthesis

Chemists utilize D-Erythro-3,4-dihydroxyphenylserine in the synthesis of complex molecules. Its role as a chiral building block allows for the construction of various pharmaceuticals and bioactive compounds with high stereoselectivity .

Pharmaceutical Production

The compound is used in the production of drugs for Parkinson’s disease under the name Droxidopa. It is synthesized through enzymatic methods that offer a simpler and more economical approach compared to multistep chemical reactions .

Renal Conversion Studies

Clinically, the compound’s conversion to norepinephrine in renal proximal tubular cells is studied to understand its pressor effects, which contribute to the treatment of orthostatic hypotension .

Industrial Biotechnology

In industrial biotechnology, D-Erythro-3,4-dihydroxyphenylserine is part of processes that aim to create value-added products from low-cost raw materials. Its use in enzyme-catalyzed reactions exemplifies the shift towards more sustainable industrial practices .

特性

IUPAC Name

(2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWYKJLNLSIPIN-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@H]([C@H](C(=O)O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51829-98-2
Record name D-Erythro-3,4-dihydroxyphenylserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051829982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-ERYTHRO-3,4-DIHYDROXYPHENYLSERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ3TPU9VZQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the metabolic fate of the different stereoisomers of DOPS?

A1: Research has shown that the metabolism of DOPS stereoisomers differs. Specifically, (+)-erythro-DOPS is decarboxylated to (+)-norepinephrine more efficiently than (-)-threo-DOPS, which can also be decarboxylated to (-)-norepinephrine, though to a lesser extent [, , , ].

Q2: Are there any known instances of enzymatic inhibition within the DOPS metabolic pathway?

A2: Yes, studies using rat kidney decarboxylase have demonstrated that (-)-threo-DOPS can inhibit its own decarboxylation []. This suggests a potential regulatory mechanism for norepinephrine synthesis.

Q3: What is the impact of DOPS administration on neurotransmitter levels in vivo?

A3: Administration of (+)-erythro-DOPS has been shown to increase norepinephrine levels in the rat brain [, ]. Furthermore, studies in mice and rats have shown that administration of racemic erythro-DOPS leads to detectable levels of (S)-norepinephrine in tissues []. This highlights the potential of DOPS as a therapeutic agent for conditions associated with norepinephrine deficiency.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。